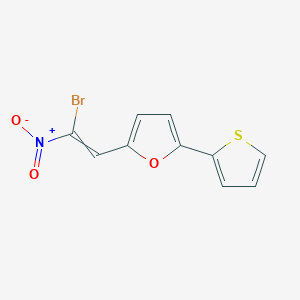

2-(2-Bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan

Description

Properties

CAS No. |

918429-30-8 |

|---|---|

Molecular Formula |

C10H6BrNO3S |

Molecular Weight |

300.13 g/mol |

IUPAC Name |

2-(2-bromo-2-nitroethenyl)-5-thiophen-2-ylfuran |

InChI |

InChI=1S/C10H6BrNO3S/c11-10(12(13)14)6-7-3-4-8(15-7)9-2-1-5-16-9/h1-6H |

InChI Key |

ZZJLDHQBQXMRSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)C=C([N+](=O)[O-])Br |

Origin of Product |

United States |

Biological Activity

2-(2-Bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its applications and interactions within biological systems.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring, a thiophene moiety, and a bromo-nitroethenyl group. Its molecular formula is , and it exhibits various chemical properties that contribute to its biological activity. The presence of the nitro group enhances its reactivity, making it a candidate for further investigation in drug development.

Synthesis Methods

The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan can be achieved through several methods, including:

- Electrophilic Substitution : This method utilizes electrophiles to introduce the bromo and nitro groups onto the furan ring.

- Condensation Reactions : Combining thiophene derivatives with nitro-substituted compounds can yield the target molecule.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions can facilitate the formation of complex structures involving this compound.

The biological activity of 2-(2-Bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan has been linked to its ability to interact with various biological macromolecules. Studies suggest that it may inhibit specific enzymes or disrupt cellular pathways, which could lead to therapeutic effects against certain diseases.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that compounds similar to 2-(2-Bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan exhibit antimicrobial properties. A study demonstrated that derivatives showed significant inhibition against various bacterial strains, suggesting potential as antibiotic agents .

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation .

- Anti-inflammatory Properties : Preliminary findings suggest that the compound may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases. Further investigation is needed to elucidate the specific pathways involved.

Comparative Analysis with Related Compounds

The uniqueness of 2-(2-Bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan lies in its combination of structural features that allow for diverse reactivity patterns not typically found in simpler compounds. A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(Thiophen-3-yl)furan | CHS | Different position of thiophene substitution |

| 2-Nitrofuran | CHNO | Lacks thiophene moiety but shares nitro group |

| 5-(Benzo[b]thiophen-3-yl)furan | CHS | Incorporates a benzo-fused thiophene structure |

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through reactions such as:

- Michael Addition : It can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

- Cross-Coupling Reactions : The bromo group allows for cross-coupling with organometallic reagents, leading to the synthesis of various biaryl compounds.

Material Science

Functional Materials Development

Due to its unique electronic properties, 2-(2-Bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan has potential applications in developing functional materials such as:

- Organic Photovoltaics : Its ability to absorb light and facilitate charge transfer makes it suitable for use in organic solar cells.

- Conducting Polymers : The thiophene group can enhance conductivity when incorporated into polymer matrices.

Pharmaceutical Applications

Potential Antimicrobial Agents

Research indicates that derivatives of this compound may exhibit antimicrobial properties. Studies have shown that compounds with similar structures possess activity against various pathogens, suggesting potential for:

- Antibacterial Agents : Investigations into structure-activity relationships may lead to new antibacterial drugs.

- Antifungal Agents : Similar compounds have been studied for their antifungal properties, indicating possible therapeutic uses.

Environmental Chemistry

Pollutant Detection and Remediation

The compound's reactivity can be harnessed in environmental applications such as:

- Sensors for Pollutants : Its ability to undergo specific reactions can be utilized in developing sensors for detecting environmental pollutants.

- Remediation Strategies : The compound may participate in reactions that help degrade harmful substances in contaminated environments.

Case Study 1: Organic Synthesis Application

In a study published in the Journal of Organic Chemistry, researchers utilized 2-(2-Bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan as a key intermediate in synthesizing complex natural products. The compound's reactivity allowed for efficient formation of multiple stereocenters, demonstrating its utility in synthetic chemistry .

Case Study 2: Material Science Exploration

A collaborative research project between chemists and materials scientists explored the incorporation of this compound into polymer blends for organic photovoltaic applications. The study found that films containing this compound exhibited improved charge mobility and efficiency compared to traditional materials .

Case Study 3: Antimicrobial Activity Investigation

In a pharmacological study, derivatives of 2-(2-Bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan were tested against various bacterial strains. Results indicated significant inhibitory effects, leading researchers to propose further development towards new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Thermal Stability: Bromine and nitro groups in G1 may reduce thermal stability compared to non-halogenated analogs, affecting storage conditions .

Preparation Methods

Method 1: Synthesis from Furfural

One established method for synthesizing 2-(2-Bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan involves a multi-step process starting with furfural. The general steps are as follows:

Formation of Schiff Base : Furfural is reacted with a primary amine in an organic solvent (commonly ethanol) at reflux conditions to form a Schiff base.

Reaction Conditions : The reaction typically occurs at around 5°C for approximately 25 hours.

Intermediate : The Schiff base is then isolated by removing the organic solvent, yielding an intermediate compound.

Bromination : The Schiff base is dissolved in a polar solvent and reacted with bromonitromethane in the presence of sodium carbonate as a catalyst.

- Yield and Purity : This method can yield the desired product with high purity, often exceeding 95% after purification steps.

Dehydration : The final step involves dehydrating the intermediate using an acid to produce 2-(2-Bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan.

- Extraction and Purification : The product is extracted using methylene chloride, followed by steam distillation and recrystallization from ethanol to achieve further purification.

Method 2: Direct Bromination of 2-Nitrovinylfuran

An alternative method focuses on the direct bromination of 2-nitrovinylfuran, which simplifies the synthesis process:

Direct Bromination : This method utilizes activated carbon as a catalyst to facilitate the bromination reaction directly on 2-nitrovinylfuran.

- Reaction Conditions : The reaction is maintained at temperatures between 20°C and 60°C for 1 to 3 hours, with specific molar ratios of reactants adjusted to optimize yield.

Neutralization and Dehydrobromination : Following bromination, pyridine is used for neutralization, which also assists in dehydrobromination reactions.

Crystallization and Purification : The final product undergoes crystallization using ethanol and activated carbon, resulting in a purified form of the compound without extensive distillation steps.

Comparative Analysis of Preparation Methods

| Method | Steps Involved | Yield | Purity | Advantages |

|---|---|---|---|---|

| Method 1 | Schiff base formation, bromination, dehydration | Up to 95% | High (>95%) | Established process; high yield; suitable for large-scale production |

| Method 2 | Direct bromination, neutralization, crystallization | Varies | High | Simplified process; reduced environmental impact; lower production time |

Research Findings

Recent studies have highlighted the efficiency of these methods, particularly emphasizing how the direct bromination approach minimizes waste and enhances safety by reducing exposure to toxic byproducts such as free bromine vapors. Moreover, advancements in catalyst technology have improved reaction conditions, allowing for safer handling and scalability.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-bromo-2-nitroethenyl)-5-(thiophen-2-yl)furan, and what challenges arise during its purification?

- Methodological Answer : The compound's synthesis likely involves electrophilic substitution or cross-coupling reactions due to its bromo-nitroethenyl and thiophene substituents. A plausible route is the nitrovinylation of a pre-functionalized furan-thiophene scaffold using bromonitroethylene derivatives. Purification challenges include the compound's potential instability under heat (common in distillation) due to the bromomethyl group's sensitivity to halogen acids, as seen in analogous bromomethyl furans . Column chromatography under inert conditions with low-polarity solvents is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting data (e.g., NMR vs. mass spectrometry) be resolved?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns on the furan and thiophene rings.

- HRMS : For molecular weight validation, particularly given the bromine isotope pattern.

- FT-IR : To identify nitro (∼1520 cm⁻¹) and vinyl (∼1600 cm⁻¹) groups.

Data contradictions (e.g., unexpected NMR splitting) may arise from conformational flexibility or residual solvents. Cross-validation with X-ray crystallography (as applied in related benzofuran derivatives ) or computational NMR prediction tools (DFT/B3LYP ) can resolve ambiguities.

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Bromonitroethenyl groups are potentially explosive under thermal stress, as observed in structurally similar bromomethyl furans . Use blast shields, avoid high vacuum distillation, and store at low temperatures (<0°C) under inert gas. Conduct small-scale reactions first to assess stability.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic or nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT/B3LYP) can calculate HOMO-LUMO gaps to identify reactive sites. For example, the nitro group’s electron-withdrawing effect may lower the LUMO, making the vinyl bromine susceptible to nucleophilic attack. Studies on analogous thiochromene derivatives show that HOMO localization on the thiophene ring enhances electrophilic substitution at the 5-position. Use software like Gaussian or ORCA with solvent models to simulate reaction pathways.

Q. What strategies can mitigate competing side reactions during functionalization of the nitrovinyl group?

- Methodological Answer : Side reactions (e.g., denitroation or polymerization) are common due to the nitrovinyl group’s redox activity. Strategies include:

- Low-temperature reactions (−20°C to 0°C) to suppress radical pathways.

- Protecting groups : Temporarily mask the nitro group with tert-butyloxycarbonyl (Boc) before functionalizing the thiophene or furan moieties.

- Catalytic control : Use palladium catalysts for selective cross-coupling, as demonstrated in bithiophene formylation .

Q. How does the compound’s electronic structure influence its potential as a ligand in coordination chemistry or catalysis?

- Methodological Answer : The thiophene and nitro groups act as π-acceptors, enabling metal-ligand charge transfer. Molecular docking studies (as applied to thiochromenes ) can identify binding affinities with transition metals like Pd or Cu. Electrochemical analysis (cyclic voltammetry) may reveal redox-active behavior, suggesting utility in catalytic cycles or materials science.

Q. What mechanistic insights explain the compound’s stability in protic vs. aprotic solvents?

- Methodological Answer : In protic solvents (e.g., water or alcohols), hydrogen bonding with the nitro group stabilizes the compound but may accelerate hydrolysis of the bromoethenyl group. Aprotic solvents (e.g., DCM) minimize nucleophilic attack but risk radical decomposition. Solvent effects can be modeled using polarizable continuum models (PCM) in DFT calculations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational bond-length data in X-ray crystallography?

- Methodological Answer : Discrepancies often arise from crystal packing forces vs. gas-phase DFT calculations. Compare experimental X-ray data (e.g., from benzofuran derivatives ) with DFT-optimized geometries. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) that distort bond lengths.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.